2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid
CAS No.: 1237070-10-8
Cat. No.: VC11695399
Molecular Formula: C15H11F3O3
Molecular Weight: 296.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1237070-10-8 |
|---|---|
| Molecular Formula | C15H11F3O3 |
| Molecular Weight | 296.24 g/mol |
| IUPAC Name | 2-methoxy-4-[2-(trifluoromethyl)phenyl]benzoic acid |
| Standard InChI | InChI=1S/C15H11F3O3/c1-21-13-8-9(6-7-11(13)14(19)20)10-4-2-3-5-12(10)15(16,17)18/h2-8H,1H3,(H,19,20) |
| Standard InChI Key | SYRSPVDHYAKAJS-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)C2=CC=CC=C2C(F)(F)F)C(=O)O |
| Canonical SMILES | COC1=C(C=CC(=C1)C2=CC=CC=C2C(F)(F)F)C(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid features a benzoic acid core substituted at the 2-position with a methoxy group (-OCH₃) and at the 4-position with a 2-trifluoromethylphenyl moiety (-C₆H₄CF₃). The IUPAC name, 2-methoxy-4-[2-(trifluoromethyl)phenyl]benzoic acid, reflects this substitution pattern. Its InChI key (InChI=1S/C15H11F3O3/c1-21-13-8-9(6-7-11(13)14(19)20)10-4-2-3-5-12(10)15(16,17)18/h2-8H) confirms the connectivity and stereoelectronic properties.
Synthesis and Manufacturing
Key Synthetic Routes
Synthesis typically involves palladium- or nickel-catalyzed cross-coupling reactions. A representative method adapts protocols from analogous benzoic acid derivatives :
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Sulfonation: Methyl salicylate is sulfonated to generate methyl 2-sulfonyloxybenzoate.
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Cross-Coupling: Reaction with 2-trifluoromethylphenylzinc bromide in tetrahydrofuran (THF) using Pd(0)/PPh₃ as a catalyst yields methyl 2-(2-trifluoromethylphenyl)benzoate .
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Hydrolysis: Basic hydrolysis of the methyl ester produces the free carboxylic acid.
This method achieves yields up to 79% under optimized conditions , with catalyst selection (Pd vs. Ni) critically influencing selectivity .
Optimization Challenges
Early routes suffered from low selectivity due to competing decarbonylation and side reactions . Modern strategies employ ligand-assisted catalysis (e.g., triphenylphosphine) to suppress byproducts . For instance, PdCl₂/PPh₃ systems in THF at 67°C improve regioselectivity for the 2-trifluoromethylphenyl group .
Comparative Analysis with Structural Analogs
Positional Isomerism
The 2-trifluoromethylphenyl substituent distinguishes this compound from isomers like:
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4-Trifluoromethyl-2-methoxybenzoic acid (CAS: 448-36-2) : Direct trifluoromethyl substitution on the benzoic acid ring alters electronic effects, reducing steric hindrance.
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2-[3-(Trifluoromethyl)phenyl]benzoic acid (CAS: 408367-99-7) : Meta-substitution on the phenyl ring shifts dipole moments, impacting crystal packing and solubility.
Functional Group Variations
Replacing the methoxy group with methylthio or trimethylsilyl groups (as in ) modulates electron-donating/withdrawing effects, enabling tunable reactivity in cross-coupling reactions .
Future Directions and Research Opportunities
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Mechanistic Studies: Elucidate the compound’s interactions with biological targets (e.g., kinases, GPCRs) using X-ray crystallography.
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Process Optimization: Develop continuous-flow synthesis to enhance yield and scalability .
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Material Innovations: Explore its use in metal-organic frameworks (MOFs) for gas storage .
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